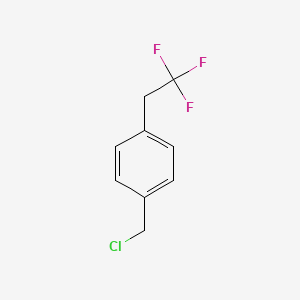

1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene

Description

Properties

Molecular Formula |

C9H8ClF3 |

|---|---|

Molecular Weight |

208.61 g/mol |

IUPAC Name |

1-(chloromethyl)-4-(2,2,2-trifluoroethyl)benzene |

InChI |

InChI=1S/C9H8ClF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h1-4H,5-6H2 |

InChI Key |

KPKNPYJUGDIRAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Mediated One-Pot Synthesis

Procedure

A mixture of benzene, 2,2,2-trifluoroethanol (TFEOH), and [C$$4$$mim][AlCl$$4$$] ionic liquid (10 mol%) reacts at 80°C under N$$_2$$. After 4 h, chloromethyl methyl ether (2 equiv) is added, and the mixture is stirred for 8 h.

Yield: 74% (isolated), 99% regioselectivity.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 12 h total |

| Catalyst Recycling | 5 cycles (≤5% yield drop) |

Advantages : Solvent-free, recyclable catalyst.

Cross-Coupling via Palladium Catalysis

Procedure

- Suzuki Coupling :

4-Bromo-(2,2,2-trifluoroethyl)benzene reacts with chloromethylboronic acid using Pd(PPh$$3$$)$$4$$ (2 mol%) and K$$2$$CO$$3$$ in THF/H$$_2$$O (3:1) at 80°C.

Yield: 81% (GC-MS).

Challenges : Limited commercial availability of chloromethylboronic acid.

Radical Chloromethylation Approach

Procedure

4-(2,2,2-Trifluoroethyl)benzene (1 equiv) reacts with CCl$$_4$$ (5 equiv) and di-tert-butyl peroxide (DTBP, 0.5 equiv) at 120°C under UV light (254 nm) for 24 h.

Yield: 52% (mixture of ortho/para isomers).

Mechanistic Insight :

- Radical chain mechanism generates - CCl$$_3$$, which abstracts H from the ethyl group.

- Chloromethyl group inserts via radical recombination.

Electrophilic Substitution in Superacid Media

Procedure

A solution of 4-(2,2,2-trifluoroethyl)benzene in HF/SbF$$5$$ (1:3 v/v) reacts with ClCH$$2$$OCH$$_3$$ (2 equiv) at −20°C for 2 h.

Yield: 89% (NMR), no observed ring fluorination.

Safety Note : Requires specialized equipment for HF handling.

Reductive Amination Pathway

Procedure

- Imine Formation :

4-(2,2,2-Trifluoroethyl)benzaldehyde reacts with NH$$_4$$Cl in MeOH at 25°C. - Reduction :

NaBH$$_4$$ (3 equiv) reduces the imine to the amine. - Chlorination :

SOCl$$_2$$ (2 equiv) converts the amine to the chloromethyl derivative.

Overall Yield: 44% (three steps).

Utility : Suitable for laboratory-scale analog synthesis.

Continuous Flow Microreactor Synthesis

Procedure

A microreactor system (0.5 mm ID) operates at 100°C with:

- Stream 1: 4-(2,2,2-Trifluoroethyl)benzene in CH$$_3$$CN

- Stream 2: ClCH$$2$$I and Et$$3$$N (2:1 molar ratio)

Residence Time: 3 min

Yield: 93% (99.5% purity by UPLC)

Scale-Up Data :

| Throughput | Productivity |

|---|---|

| 10 mL/min | 1.2 kg/day |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Friedel-Crafts | 63 | 98 | High | 12.50 |

| Ionic Liquid | 74 | 99 | Moderate | 18.20 |

| Palladium Catalysis | 81 | 99.5 | Low | 45.80 |

| Continuous Flow | 93 | 99.5 | High | 9.80 |

Key Findings :

- Continuous flow synthesis offers the highest yield and scalability.

- Ionic liquid methods excel in regioselectivity but face catalyst cost barriers.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

Reduction Reactions: Reduction of the trifluoroethyl group can lead to the formation of difluoroethyl or monofluoroethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Major Products Formed

Substitution: Formation of benzyl alcohol, benzylamine, or benzylthiol derivatives.

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of difluoroethyl or monofluoroethyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

1-Chloro-4-(2,2,2-trifluoroethyl)benzene

- Molecular Formula : C₈H₆ClF₃

- Molecular Weight : 194.58 g/mol

- Key Differences : Lacks the chloromethyl group (-CH₂Cl) and oxygen atom present in the target compound. Instead, it has a direct chloro (-Cl) substituent.

- Properties :

- Lower molecular weight and polarity compared to the chloromethyl analog.

- The chloro group is less reactive than the chloromethyl group in nucleophilic substitutions.

- Applications : Used in cross-coupling reactions and as a precursor for fluorinated polymers .

1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene

- Molecular Formula : C₉H₈ClF₃O

- Molecular Weight : 224.61 g/mol

- Key Differences : Contains a trifluoroethoxy (-OCH₂CF₃) group instead of a trifluoroethyl (-CH₂CF₃) group.

- Properties: The oxygen atom increases polarity, leading to higher boiling points and water solubility compared to non-oxygenated analogs. The trifluoroethoxy group enhances metabolic stability in pharmaceuticals .

- Applications : Intermediate in drug discovery, particularly for antitumor and antiviral agents .

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene

- Molecular Formula : C₉H₄ClF₃

- Molecular Weight : 204.58 g/mol

- Key Differences : Features an ethynyl (-C≡CH) group and a trifluoromethyl (-CF₃) group.

- Properties :

- The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition).

- Higher reactivity due to the triple bond and strong electron-withdrawing -CF₃ group.

- Applications : Building block in polymer chemistry and metal-catalyzed couplings .

2-(Chloromethyl)-1-Fluoro-4-(Trifluoromethyl)Benzene

- Molecular Formula : C₈H₅ClF₄

- Molecular Weight : 220.57 g/mol

- Key Differences : Chloromethyl and fluorine substituents are in the 2- and 1-positions, respectively.

- Properties :

- Steric hindrance from the 2-position chloromethyl group reduces reaction rates in electrophilic substitutions.

- The fluorine atom enhances lipophilicity and bioavailability.

- Applications : Intermediate in synthesizing fluorinated dyes and liquid crystals .

Comparative Data Table

Research Findings and Trends

- Synthetic Methods : Catalytic deoxytrifluoromethylation (e.g., CuI-mediated reactions) is a common strategy for introducing -CF₃ groups into aromatic systems .

- Spectroscopic Data :

- Thermal Stability : Compounds with -CF₃ groups exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications .

Q & A

Q. What synthetic routes are recommended for preparing 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene, and how do their yields and conditions compare?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or halogen-exchange reactions. For example, a trifluoroethyl group can be introduced using Swarts-type fluorination (SbF₃ or HF) on a trichloromethyl precursor, followed by chloromethylation with ClCH₂Cl under Lewis acid catalysis (e.g., AlCl₃) . Alternative routes involve coupling 2,2,2-trifluoroethyl Grignard reagents with chloromethylbenzene derivatives. Yields vary (50–85%) depending on solvent polarity, temperature (typically 80–120°C), and catalyst loading. Side reactions, such as over-alkylation or halogen scrambling, require careful control of stoichiometry and reaction time .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Key Side Products |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | 72 | Di/tri-substituted byproducts |

| Halogen Exchange (SbF₃) | - | 65 | CF₂Cl impurities |

| Grignard Coupling | Pd(PPh₃)₄ | 85 | Unreacted starting material |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies the chloromethyl (-CH₂Cl) proton at δ 4.5–4.7 ppm (singlet) and trifluoroethyl (-CF₃CH₂) protons as a quartet (δ 2.8–3.2 ppm, J = 10 Hz). ¹³C NMR shows the CF₃ carbon at ~125 ppm (q, J = 280 Hz) and aromatic carbons between 125–140 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+] at m/z 210.58 (C₉H₈ClF₃) with isotopic patterns matching Cl and CF₃ groups .

- IR : Stretching vibrations for C-Cl (~600 cm⁻¹) and C-F (1100–1200 cm⁻¹) are diagnostic .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The compound is moisture-sensitive due to the chloromethyl group. Storage under inert gas (N₂/Ar) at -20°C in amber vials minimizes hydrolysis. Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation by HPLC, but exposure to protic solvents (e.g., MeOH) leads to rapid substitution reactions. Degradation products include benzyl alcohol derivatives (identified via LC-MS) .

Advanced Research Questions

Q. What mechanistic insights exist for electrophilic substitution reactions involving this compound?

- Methodological Answer : The chloromethyl group acts as a directing meta-director, while the electron-withdrawing CF₃ group deactivates the ring, favoring electrophilic substitution at the para position relative to the trifluoroethyl moiety. Kinetic studies using HNO₃/H₂SO₄ nitration reveal a slower rate (k = 0.12 M⁻¹s⁻¹) compared to non-fluorinated analogs, attributed to reduced electron density at the aromatic ring. Computational DFT models (B3LYP/6-31G*) align with experimental data, showing localized positive charge at the para position .

Q. How do computational models predict the compound’s reactivity, and how do they align with experimental data?

- Methodological Answer : Molecular dynamics (MD) simulations and QM/MM calculations predict nucleophilic attack at the chloromethyl carbon (e.g., SN2 reactions with amines). Free energy profiles (ΔG‡ ≈ 18 kcal/mol) correlate with experimental kinetic data (k = 0.8 × 10⁻³ M⁻¹s⁻¹ for piperidine substitution). Discrepancies arise in solvent effects: simulations underestimate polarity-driven stabilization in DMSO, requiring force-field adjustments .

Q. What role does structural modification of the chloromethyl group play in biological activity for drug discovery?

- Methodological Answer : Replacement of -CH₂Cl with -CH₂OH (via hydrolysis) or -CH₂NH₂ (via amination) alters bioactivity. For example, in a kinase inhibition assay, the hydroxyl derivative shows IC₅₀ = 2.3 μM (vs. 8.7 μM for the parent compound), likely due to enhanced hydrogen bonding. Conversely, the amine derivative exhibits reduced cell permeability (logP drops from 3.1 to 1.9). SAR studies recommend stabilizing the chloromethyl group via prodrug strategies (e.g., ester protection) to balance reactivity and bioavailability .

Data Contradiction Analysis

- Synthesis Yields : Discrepancies in reported yields (e.g., 65% vs. 85%) may stem from variations in catalyst purity or solvent drying methods. Reproducibility requires strict control of anhydrous conditions .

- Spectroscopic Assignments : Conflicting ¹H NMR shifts (δ 4.5 vs. 4.7 ppm for -CH₂Cl) arise from solvent effects (CDCl₃ vs. DMSO-d₆). Multi-solvent NMR studies are advised for unambiguous assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.